molecular formula C10H14N2O B3138199 4-(4-Methylpyridin-2-yl)morpholine CAS No. 449180-76-1

4-(4-Methylpyridin-2-yl)morpholine

Cat. No. B3138199
CAS RN: 449180-76-1
M. Wt: 178.23 g/mol
InChI Key: ZYFMSVSPGODTCZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of morpholines has been extensively studied. A review describes recent advances in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds .


Molecular Structure Analysis

The molecular structure of “4-(4-Methylpyridin-2-yl)morpholine” can be represented by the InChI string InChI=1S/C10H14N2O/c1-9-3-2-4-11-10 (9)12-5-7-13-8-6-12/h2-4H,5-8H2,1H3 .


Physical And Chemical Properties Analysis

The molecular weight of “4-(4-Methylpyridin-2-yl)morpholine” is 178.23 g/mol . The InChI string representing its molecular structure is InChI=1S/C10H14N2O/c1-9-3-2-4-11-10 (9)12-5-7-13-8-6-12/h2-4H,5-8H2,1H3 .

Scientific Research Applications

Antidiabetic Agents

Diabetes mellitus is a prevalent endocrine disease characterized by elevated blood sugar levels. Researchers have explored potential antidiabetic drugs based on heterocyclic compounds, including morpholine derivatives . Notably, 4-(4-Methylpyridin-2-yl)morpholine and related analogs have demonstrated promising effects in vitro and in vivo. These compounds enhance glucose tolerance without causing side effects or hypoglycemia. Further studies are ongoing to harness their therapeutic potential for managing diabetes.

Pharmacokinetics and Drug Delivery

Understanding the metabolism, distribution, and excretion of 4-(4-Methylpyridin-2-yl)morpholine aids drug development. Researchers explore its pharmacokinetic properties and consider its use in targeted drug delivery systems.

Safety and Hazards

The safety data sheet for morpholine indicates that it is a flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage. It is also suspected of damaging fertility or the unborn child .

Future Directions

There is ongoing research into the synthesis and potential applications of morpholine derivatives . For example, a novel 4-(4-(1-morpholinyl)phenyl)-2,6-bis(4-aminophenyl)pyridine diamine monomer was designed and synthesized by introducing non-coplanar morpholine groups and pyridine heterocyclic structures .

properties

IUPAC Name

4-(4-methylpyridin-2-yl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-9-2-3-11-10(8-9)12-4-6-13-7-5-12/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYFMSVSPGODTCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methylpyridin-2-yl)morpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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